molecular formula C24H29N3O2 B3013851 7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899972-32-8

7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B3013851
CAS No.: 899972-32-8
M. Wt: 391.515
InChI Key: JIAGMAYYPAVKPG-UHFFFAOYSA-N
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Description

The compound 7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Key substituents include an ethoxy group at position 7, an ethyl group on the piperidine nitrogen (1'), and a phenyl group at position 2.

Properties

IUPAC Name

7-ethoxy-1'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-21(17-20(25-27)18-9-6-5-7-10-18)19-11-8-12-22(28-4-2)23(19)29-24/h5-12,21H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGMAYYPAVKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-1’-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of ethoxy and phenyl groups. Common reagents used in these reactions include ethyl iodide, phenylhydrazine, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1’-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Ethoxy-1’-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Ethoxy-1’-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating target molecules.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities with analogs:

Compound Name / Evidence ID Substituents Core Structure Modifications Molecular Formula (Example)
Target Compound 7-Ethoxy, 1'-ethyl, 2-phenyl Benzo[e]pyrazolo-oxazine + piperidine Not explicitly stated in evidence
1'-Ethyl-7-methoxy analog 7-Methoxy, 1'-ethyl, 2-phenyl Same core Likely C23H25N3O2 (inferred)
2′-(4-Chlorophenyl)-7′-methoxy 7-Methoxy, 2-(4-chlorophenyl) Cyclohexane spiro (vs. piperidine) C23H22ClN3O2 (ChemSpider: 371236-17-8)
Dichloro-methoxyphenyl analog 7,9-Dichloro, 2-(4-methoxyphenyl), 1'-propyl Piperidine with propyl substituent C24H27Cl2N3O2
Indolinone derivative 2-(4-substituted phenyl), 3'-indolinone Spiro-linked indolinone moiety Varies with substituents
Benzo[e]pyrazolo[1,3]thiazine Thiazine ring (S instead of O) Sulfur-containing heterocycle Varies with substituents
Key Observations:
  • Ethoxy vs.
  • Piperidine vs. Cyclohexane : Piperidine (nitrogen-containing) in the target compound offers hydrogen-bonding capabilities, unlike the cyclohexane in , which could affect receptor interactions.

Biological Activity

7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial and pharmacological effects based on existing research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H28ClN3O5
  • Molecular Weight : 486.0 g/mol
  • IUPAC Name : Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate

Antimicrobial Properties

Research indicates that derivatives of the spiro[benzo[e]pyrazolo] structure exhibit significant antimicrobial activity. A study evaluating various substituted phenyl derivatives found that compounds similar to 7-Ethoxy showed effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
7-EthoxyP. aeruginosa8 µg/mL
Compound CK. pneumoniae64 µg/mL

Pharmacological Effects

In addition to antimicrobial properties, compounds within this class have shown promise in other pharmacological activities such as anti-inflammatory and analgesic effects. A comparative study highlighted the efficacy of similar spiro compounds in reducing inflammation in animal models.

Case Study: Anti-inflammatory Activity
A specific study conducted on a related derivative demonstrated a significant reduction in paw edema in rats when administered at doses of 50 mg/kg body weight. The results suggested that the compound effectively inhibited cyclooxygenase (COX) enzymes involved in the inflammatory process.

The biological activity of 7-Ethoxy and its derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes such as COX and lipoxygenase.
  • Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to interact with and disrupt bacterial cell membranes.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain analgesic properties.

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